molecular formula C11H11BrN2O B2565583 {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol CAS No. 1269152-28-4

{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol

Cat. No.: B2565583
CAS No.: 1269152-28-4
M. Wt: 267.126
InChI Key: JPIBRLGJCCMNHR-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole-based compound offered for research and development purposes. Pyrazole derivatives are a significant focus in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds are frequently investigated as key scaffolds in the development of new antimicrobial agents . Research indicates that pyrazole-containing molecules can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The specific structural features of this compound—including the 4-bromophenyl group and the methanol functional group—make it a valuable intermediate for chemical synthesis . It can be used in cyclocondensation reactions with hydrazine derivatives or in oxidative cyclization protocols to create more complex heterocyclic systems, such as triazolopyridines, which are of high interest in the search for new bioactive molecules . The presence of the bromine atom also offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in constructing chemical libraries for biological screening. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for adhering to all applicable safety guidelines and regulations.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIBRLGJCCMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-28-4
Record name {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Esterification and Etherification Reactions

The hydroxymethyl group undergoes typical alcohol derivatization:

  • Acetylation : Reacts with acetic anhydride in pyridine to form {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methyl acetate ().

  • Sulfonation : Treatment with concentrated sulfuric acid yields the corresponding sulfate ester ().

  • Ether synthesis : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3/DMF) to produce ether derivatives ().

Reaction TypeReagents/ConditionsProduct
AcetylationAcetic anhydride, pyridine, 60°CAcetate ester
SulfonationH2SO4, 0°C, 2 hrsSulfate ester
AlkylationCH3I, K2CO3, DMF, refluxMethoxy-methyl derivative

Oxidation Reactions

The hydroxymethyl group oxidizes to a carbonyl under controlled conditions:

  • Partial oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts -CH2OH to -CHO, forming {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}carbaldehyde ().

  • Full oxidation : Strong oxidizing agents like KMnO4 in acidic medium yield the carboxylic acid derivative ().

Oxidizing AgentConditionsProduct
PCCCH2Cl2, rt, 4 hrsAldehyde
KMnO4H2SO4/H2O, 80°C, 6 hrsCarboxylic acid

Nucleophilic Substitution at the Bromophenyl Group

The para-bromine atom participates in cross-coupling reactions:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis to form biaryl derivatives ().

  • Buchwald-Hartwig amination : Forms aryl amines when treated with primary/secondary amines and a Pd/Xantphos catalyst system ().

Reaction TypeReagents/ConditionsProduct
Suzuki couplingPd(PPh3)4, K2CO3, DMF/H2O, 100°C4-(Substituted aryl)-pyrazole derivative
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, toluene, 110°CAryl amine derivative

Functionalization via Pyrazole Nitrogen

The pyrazole ring’s N-atoms participate in:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated products ( ).

  • Coordination chemistry : Serves as a ligand for transition metals (e.g., Cu, Pd) via nitrogen lone pairs ( ).

Multicomponent Reactions

The compound participates in tandem reactions:

  • Mannich reaction : Forms aminomethyl derivatives when reacted with formaldehyde and amines ( ).

  • Schiff base formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine-linked hybrids ( ).

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

  • Anticancer analogs : Glycosylation of the hydroxymethyl group (e.g., with glucose) improves solubility and cytotoxicity ( ).

  • Antimicrobial agents : Thiosemicarbazone derivatives show potency against Gram-positive bacteria ( ).

Mechanistic Considerations

  • Steric effects : The bulky 4-bromobenzyl group directs electrophilic substitution to the pyrazole’s 5-position ( ).

  • Electronic effects : The electron-withdrawing bromine enhances the reactivity of the pyrazole ring toward nucleophiles ().

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmaceuticals, particularly due to its anti-inflammatory and antioxidant properties. Recent studies have highlighted the following applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds similar to {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Molecular docking simulations have demonstrated that pyrazole derivatives can effectively bind to targets involved in inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that pyrazole compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders by reducing oxidative stress and inflammation .

Agricultural Applications

The compound has also been explored for its applications in agriculture:

  • Pesticidal Activity : Research has indicated that certain pyrazole derivatives possess insecticidal properties, making them candidates for developing new pesticides . Their effectiveness against specific pests could provide environmentally friendly alternatives to traditional chemical pesticides.
  • Herbicidal Properties : Similar compounds have been studied for their ability to inhibit weed growth, suggesting potential use as herbicides in sustainable agriculture practices .

Material Science Applications

In addition to biological applications, this compound has been investigated for its material properties:

  • Nonlinear Optical Materials : The compound's molecular structure suggests potential applications in nonlinear optics, where it could be used in devices such as lasers and optical switches due to its favorable optical properties .
  • Polymer Chemistry : Research into incorporating pyrazole derivatives into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Properties

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Pesticidal Efficacy

Field trials assessing the efficacy of pyrazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. The results suggested that these compounds could significantly contribute to integrated pest management strategies.

Mechanism of Action

The mechanism of action of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the pyrazole ring may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Molecular Formula Substituents Key Data References
{1-[(4-Bromophenyl)methyl]-1H-pyrazol-4-yl}methanol C16H13BrN2O - 1-Phenyl
- 3-(4-bromophenyl)
- 4-CH2OH
Melting point: 132–133°C
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol C15H11BrN2O - 1-(4-Bromophenyl)
- 3-Phenyl
- 4-OH
Molecular weight: 315.17 g/mol
ChemSpider ID: 48244896
[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]methanol C16H12BrClN2O - 1-(4-Chlorophenyl)
- 3-(4-Bromophenyl)
- 4-CH2OH
SMILES: C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Br
(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol C17H15BrN2O - 1-O-Tolyl
- 3-(4-Bromophenyl)
- 4-CH2OH
CAS RN: 618441-83-1

Key Observations :

Hybrid Structures with Thiazole/Benzoxazole Moieties

Compound Name Molecular Formula Hybrid Structure Biological Relevance References
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole C22H14BrN3OS Pyrazole-thiazole-benzoxazole Anticancer, antimicrobial activities
N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)salicylhydrazide C23H18BrN5O2 Pyrazole-salicylhydrazide Antileishmanial, antimalarial evaluation

Key Observations :

  • Hybridization with thiazole or benzoxazole () enhances π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., cyclooxygenase-2 ).
  • The salicylhydrazide derivative () demonstrates the versatility of pyrazole-4-methanol derivatives in forming Schiff bases for antiparasitic applications.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point Solubility Notes
This compound 132–133°C Moderate in polar solvents (e.g., methanol) Hydroxymethyl group enhances polarity
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 258–260°C Low in water, high in DMSO Ketone group reduces solubility

Key Observations :

  • The hydroxymethyl group in the target compound improves solubility in polar solvents compared to ketone-containing analogues ().

Antimicrobial and Antiparasitic Activities

Compound Activity Mechanism References
This compound derivatives Antimicrobial (predicted) Disruption of microbial cell membranes via polar interactions
N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)salicylhydrazide Antileishmanial (IC50: <10 µM) Inhibition of parasitic enzymes via hydrazide coordination
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Antitumor (in vitro) Apoptosis induction in cancer cells

Key Observations :

  • Pyrazole-4-methanol derivatives are understudied in biological assays but show promise based on structural parallels to active compounds ().
  • Fluorophenyl substituents () enhance bioactivity due to increased electronegativity and metabolic stability.

Biological Activity

The compound {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with pyrazole derivatives under basic conditions. The general method includes:

  • Preparation of Pyrazole : The initial step often involves synthesizing the pyrazole core through a condensation reaction between hydrazine and an appropriate carbonyl compound.
  • Bromination : The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution.
  • Final Modification : The methanol group is added via nucleophilic substitution.

The molecular structure can be represented as follows:

C11H12BrN3O\text{C}_{11}\text{H}_{12}\text{BrN}_3\text{O}

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown effective inhibition against a range of microorganisms:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. In a comparative study, this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone (Standard)76%86%
This compound61%76%

This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

Antitumor Activity

Research has also focused on the antitumor potential of pyrazole derivatives. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)20
MCF7 (Breast)15
A549 (Lung)25

These findings indicate a promising avenue for further research into the development of anticancer drugs based on this compound.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects in Vivo

In vivo studies involving carrageenan-induced paw edema in rats showed that treatment with this compound significantly reduced inflammation compared to control groups. This reinforces its potential application in managing inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol?

Answer: The compound is typically synthesized via condensation reactions. A common method involves:

Hydrazine-mediated cyclization : Reacting 4-bromobenzyl bromide with substituted pyrazole precursors in ethanol under reflux (5–8 hours). Hydrazine hydrate and KOH are used as catalysts .

Microwave-assisted synthesis : Accelerating reaction kinetics for intermediates (e.g., using 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazole-5-amine and 4-chlorobenzaldehyde under microwave irradiation) .

Purification : Crystallization from ethanol or acetonitrile, monitored by TLC .

Q. How is structural characterization performed for this compound?

Answer:

  • X-ray crystallography : Single-crystal analysis using SHELXL (e.g., space group determination, bond-length refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm) .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 293 (calculated for C₁₁H₁₀BrN₂O) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

  • High-resolution refinement : Use SHELXL with twin refinement for twinned crystals (e.g., Hooft parameter < 0.1) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, Br···π contacts) to resolve packing ambiguities .
  • Comparative studies : Cross-validate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) .

Q. What strategies optimize bioactivity in pyrazole derivatives?

Answer:

  • Substituent variation :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 4-position to enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
    • Replace the methanol group with bioisosteres (e.g., hydroxamic acid) for improved CNS penetration .
  • Structure-activity relationship (SAR) : Correlate logP values (2.5–3.5) with cytotoxicity (IC₅₀: 10–50 µM in P19 carcinoma cells) .

Q. How are intermolecular interactions analyzed for pharmacological targeting?

Answer:

  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with GPCR residue Tyr³⁷⁶) using Schrödinger Suite .
  • Docking studies : Target GPR139 or mGluR5 receptors (Glide score: −9.5 kcal/mol for GPR139 antagonists) .

Q. How to address data contradictions in solvent-dependent photophysical properties?

Answer:

  • Solvent polarity studies : Measure UV-Vis spectra in DMSO (λmax: 320 nm) vs. hexane (λmax: 290 nm) to assess π→π* transitions .
  • Time-resolved fluorescence : Compare lifetimes (τ = 2–5 ns) in polar vs. nonpolar solvents to identify aggregation effects .
  • Theoretical validation : Use TD-DFT to model solvent effects (PCM model) .

Q. What are the challenges in scaling up synthetic protocols?

Answer:

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. hydrazine hydrate) to minimize hydrazone byproducts .
  • Catalyst selection : Replace HCl with Amberlyst-15 for recyclability (yield improvement: 15–20%) .

Q. How is experimental phasing performed for novel derivatives?

Answer:

  • SHELXC/D/E pipeline : Rapid phase determination using high-resolution data (dmin < 1.0 Å) .
  • MAD phasing : Utilize bromine’s anomalous signal (f’’ = 6.9 e⁻ at λ = 0.92 Å) .

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